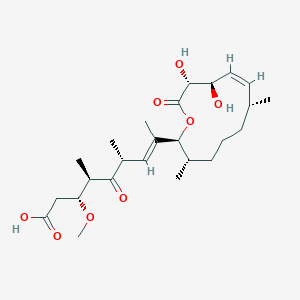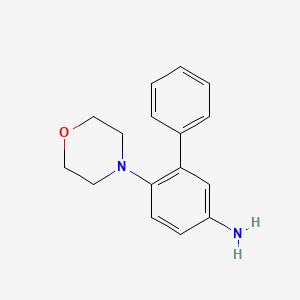
6-Morpholin-4-YL-biphenyl-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Morpholin-4-YL-biphenyl-3-ylamine is an organic compound with the molecular formula C16H18N2O It is characterized by the presence of a biphenyl structure substituted with a morpholine ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholin-4-YL-biphenyl-3-ylamine typically involves the following steps:
-
Formation of Biphenyl Intermediate: : The initial step involves the formation of a biphenyl intermediate through a Suzuki coupling reaction. This reaction typically uses a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent such as toluene or ethanol.
-
Introduction of Morpholine Ring: : The biphenyl intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions. This step introduces the morpholine ring into the biphenyl structure.
-
Amination: : The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Morpholin-4-YL-biphenyl-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), various amine derivatives
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted biphenyl derivatives
Scientific Research Applications
6-Morpholin-4-YL-biphenyl-3-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Morpholin-4-YL-biphenyl-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
4-Morpholin-4-yl-biphenyl-3-ylamine: Similar structure but with different substitution pattern.
6-Piperidin-4-yl-biphenyl-3-ylamine: Contains a piperidine ring instead of a morpholine ring.
6-Morpholin-4-yl-biphenyl-2-ylamine: Similar structure with a different position of the amine group.
Uniqueness
6-Morpholin-4-YL-biphenyl-3-ylamine is unique due to the specific positioning of the morpholine ring and the amine group on the biphenyl structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1187929-69-6 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
4-morpholin-4-yl-3-phenylaniline |
InChI |
InChI=1S/C16H18N2O/c17-14-6-7-16(18-8-10-19-11-9-18)15(12-14)13-4-2-1-3-5-13/h1-7,12H,8-11,17H2 |
InChI Key |
JVKAXFYSEYPOBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


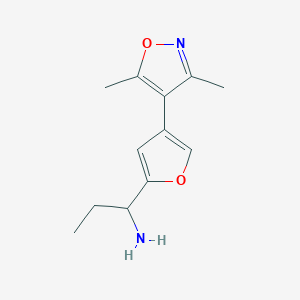
![3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12855336.png)
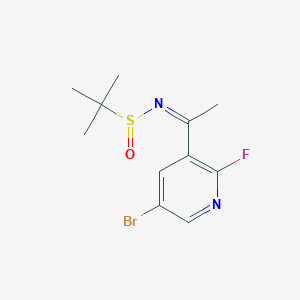
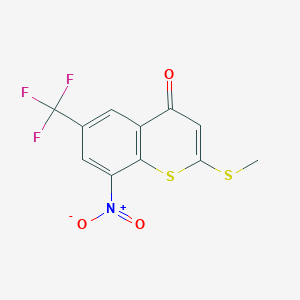
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855344.png)
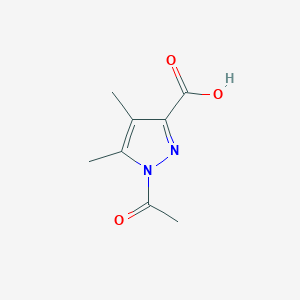
![4H-Pyrrolo[1,2-b]pyrazole-3-carboxylic acid, 5,6-dihydro-2-(2-pyridinyl)-, ethyl ester](/img/structure/B12855354.png)
![4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12855359.png)
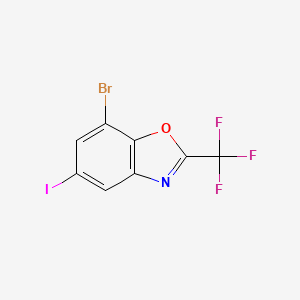
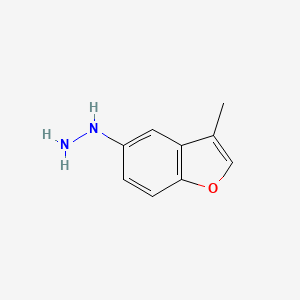

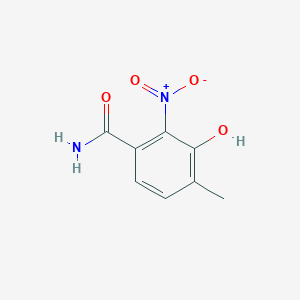
![1-[3-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12855397.png)
